molecular formula C22H24N4O5S B14088346 5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14088346
M. Wt: 456.5 g/mol
InChI Key: HEAATTRSDRGCPD-UHFFFAOYSA-N
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Description

5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a morpholine sulfonyl group, and a hydroxy-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the hydroxy-dimethylphenyl group: This step involves the reaction of the pyrazole intermediate with 2-hydroxy-4,5-dimethylbenzaldehyde in the presence of a suitable catalyst.

    Attachment of the morpholine sulfonyl group: This is typically done by reacting the intermediate with morpholine and a sulfonyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 2-hydroxy-4,5-dimethoxybenzoate: Shares a similar hydroxy-dimethylphenyl group but lacks the pyrazole and morpholine sulfonyl groups.

    4-hydroxy-2,5-dimethylphenyl thiocyanate: Contains a hydroxy-dimethylphenyl group but differs in the presence of a thiocyanate group instead of the pyrazole and morpholine sulfonyl groups.

Uniqueness

5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24N4O5S

Molecular Weight

456.5 g/mol

IUPAC Name

3-(2-hydroxy-4,5-dimethylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H24N4O5S/c1-14-11-18(21(27)12-15(14)2)19-13-20(25-24-19)22(28)23-16-3-5-17(6-4-16)32(29,30)26-7-9-31-10-8-26/h3-6,11-13,27H,7-10H2,1-2H3,(H,23,28)(H,24,25)

InChI Key

HEAATTRSDRGCPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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